molecular formula C19H36O2 B120169 Phytomonic acid CAS No. 503-06-0

Phytomonic acid

Cat. No.: B120169
CAS No.: 503-06-0
M. Wt: 296.5 g/mol
InChI Key: IJKRDVKGCQRKBI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Phytomonic acid can be synthesized through the hydrogenation of unsaturated fatty acids. The process involves the cyclopropanation of cis-vaccenic acid (cis-11-octadecenoic acid) using a suitable catalyst under hydrogenation conditions . The reaction typically requires a metal catalyst such as palladium or platinum and is conducted under high pressure and temperature to achieve the desired cyclopropane ring formation.

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources such as the seed oil of Byrsocarpus coccineus and bacterial cultures of Lactobacillus arabinosus . The extraction process includes lipid extraction using solvents like acetone and diethyl ether, followed by purification through techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Phytomonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products Formed:

Comparison with Similar Compounds

Phytomonic acid is similar to other cyclopropane fatty acids, such as:

Uniqueness: this compound’s unique cyclopropane ring structure and its role in regulating cell membrane fluidity distinguish it from other fatty acids. Its ability to influence membrane integrity and its potential antimicrobial properties make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

10-(2-hexylcyclopropyl)decanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-2-3-4-10-13-17-16-18(17)14-11-8-6-5-7-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKRDVKGCQRKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CC1CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10964568
Record name 10-(2-Hexylcyclopropyl)decanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503-06-0
Record name 11,12-Methyleneoctadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phytomonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-(2-Hexylcyclopropyl)decanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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